3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole
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Overview
Description
3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorobenzyl group and a naphthalenyloxy methyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Dichlorobenzyl Group: This step involves the substitution reaction where a dichlorobenzyl halide reacts with the oxadiazole ring.
Attachment of the Naphthalenyloxy Methyl Group: This can be done through an etherification reaction where a naphthalen-1-ol derivative reacts with a suitable methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyloxy methyl group.
Reduction: Reduction reactions could potentially target the oxadiazole ring or the dichlorobenzyl group.
Substitution: The dichlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could lead to partially or fully reduced oxadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, oxadiazoles are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities.
Industry
In the industrial sector, oxadiazoles are used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorobenzyl)-1,2,4-oxadiazole: Lacks the naphthalenyloxy methyl group.
5-((Naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole: Lacks the dichlorobenzyl group.
3-(2,4-Dichlorophenyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole: Has a dichlorophenyl group instead of a dichlorobenzyl group.
Uniqueness
The uniqueness of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
5814-04-0 |
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Molecular Formula |
C20H14Cl2N2O2 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-8-14(17(22)11-15)10-19-23-20(26-24-19)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-9,11H,10,12H2 |
InChI Key |
IAKUBHJVSDIDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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